![molecular formula C14H25NO4 B1373421 2-{[(Tert-butoxy)carbonyl]amino}cyclooctane-1-carboxylic acid CAS No. 1013980-15-8](/img/structure/B1373421.png)
2-{[(Tert-butoxy)carbonyl]amino}cyclooctane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Boc-(+/-)cis-2-aminocyclooctane-carboxylic acid (N-Boc-cis-2-ACO) is an important organic compound with a wide range of applications. It is a cyclic amino acid that is used in the synthesis of various compounds, such as peptides, proteins, and other complex molecules. N-Boc-cis-2-ACO is also used in the synthesis of pharmaceuticals, biochemicals, and other compounds. It has a high degree of stability, making it an ideal molecule for use in laboratory experiments and research.
Wissenschaftliche Forschungsanwendungen
Vibrational Circular Dichroism in Solid-state Organization
Research on peptide models using derivatives like N-Boc-(+/-)cis-2-aminocyclooctane-carboxylic acid has been conducted. A study by Declerck et al. (2019) employed vibrational circular dichroism (VCD) to analyze solid-state organization. This method helps understand the structural differences and bonding patterns in such compounds (Declerck et al., 2019).
Synthesis of Modified Peptides
Baburaj and Thambidurai (2012) demonstrated the use of N-Boc-(+/-)cis-2-aminocyclooctane-carboxylic acid in synthesizing modified peptides. This research highlights its role in creating intermediates for bioactive heterocyclic derivatives (Baburaj & Thambidurai, 2012).
N-tert-Butoxycarbonylation of Amines
Heydari et al. (2007) discussed the N-tert-butoxycarbonylation of amines using compounds like N-Boc-(+/-)cis-2-aminocyclooctane-carboxylic acid. This process is crucial in peptide synthesis, demonstrating the compound's application in synthesizing N-Boc-protected amino acids (Heydari et al., 2007).
Enantiopure Synthesis of Amino Acids
Research by Dietrich and Lubell (2003) involved synthesizing enantiopure amino acids using derivatives of N-Boc-(+/-)cis-2-aminocyclooctane-carboxylic acid. This research contributes to understanding the conformation-activity relationships in biologically active peptides (Dietrich & Lubell, 2003).
Synthesis of Amino Alcohols
A study by Bach and Schröder (1997) highlighted the synthesis of amino alcohols using N-Boc-(+/-)cis-2-aminocyclooctane-carboxylic acid. This research opens avenues for creating complex organic compounds with potential applications in medicinal chemistry (Bach & Schröder, 1997).
Phosphotyrosyl Mimetics Synthesis
Oishi et al. (2004) explored the synthesis of phosphotyrosyl mimetics using compounds like N-Boc-(+/-)cis-2-aminocyclooctane-carboxylic acid. This study is significant in the context of cellular signal transduction processes (Oishi et al., 2004).
Combinatorial Synthesis of Enzyme Inhibitors
Banfi, Guanti, and Riva (2000) used N-Boc-α-aminoaldehydes, including derivatives of N-Boc-(+/-)cis-2-aminocyclooctane-carboxylic acid, for the Passerini condensation process. This method is crucial for synthesizing complex peptide-like structures (Banfi, Guanti, & Riva, 2000).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-Boc-(+/-)cis-2-aminocyclooctane-carboxylic acid involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "Cyclooctene", "Boc anhydride", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Sodium borohydride", "Acetic acid", "Sodium acetate", "Sodium cyanoborohydride", "Hydrochloric acid", "Diethyl ether", "Methanol", "Water" ], "Reaction": [ "1. Cyclooctene is reacted with hydroxylamine hydrochloride and sodium hydroxide to form cis-2-amino-cyclooctanone.", "2. The cis-2-amino-cyclooctanone is reduced with sodium borohydride to form cis-2-amino-cyclooctanol.", "3. Boc anhydride is added to the cis-2-amino-cyclooctanol in the presence of acetic acid to form N-Boc-cis-2-amino-cyclooctanol.", "4. The N-Boc-cis-2-amino-cyclooctanol is reacted with sodium cyanoborohydride in the presence of acetic acid to form N-Boc-(+/-)cis-2-aminocyclooctanol.", "5. Hydrochloric acid is added to the N-Boc-(+/-)cis-2-aminocyclooctanol to form N-Boc-(+/-)cis-2-aminocyclooctane.", "6. The N-Boc-(+/-)cis-2-aminocyclooctane is reacted with sodium hydroxide to form N-Boc-(+/-)cis-2-aminocyclooctane-carboxylic acid.", "7. The N-Boc protecting group is removed using a mixture of methanol and water to yield the final product, N-Boc-(+/-)cis-2-aminocyclooctane-carboxylic acid." ] } | |
CAS-Nummer |
1013980-15-8 |
Molekularformel |
C14H25NO4 |
Molekulargewicht |
271.35 g/mol |
IUPAC-Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclooctane-1-carboxylic acid |
InChI |
InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-11-9-7-5-4-6-8-10(11)12(16)17/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17) |
InChI-Schlüssel |
XCJDZYKLPCSUNZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC1CCCCCCC1C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCCCCCC1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




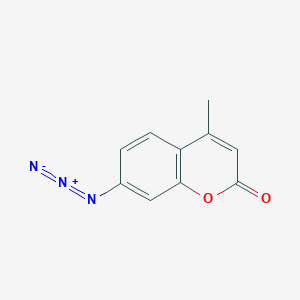
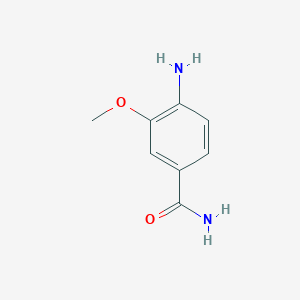
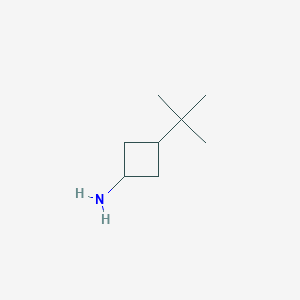


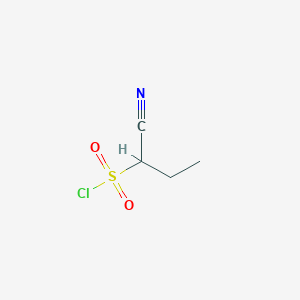
![1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine](/img/structure/B1373350.png)

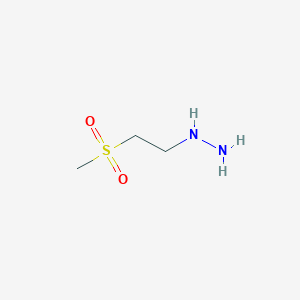
![tert-butyl N-[2-(N'-hydroxycarbamimidoyl)-2-methylethyl]-N-methylcarbamate](/img/structure/B1373354.png)

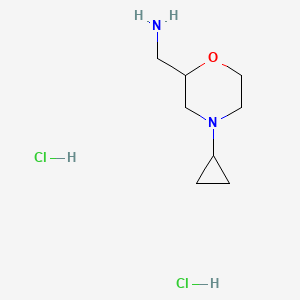
![3-Amino-2-[(4-phenylphenyl)methyl]propanoic acid hydrochloride](/img/structure/B1373360.png)